benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its intricate structure, which includes a purine core fused with a pyrimidine ring, substituted with various functional groups such as methoxyphenyl, dimethyl, and benzyl acetate. These structural features endow the compound with unique chemical and biological properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, which can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the benzyl acetate moiety is attached through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. Catalysts and solvents are chosen to enhance reaction rates and selectivity, ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the purine core can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl groups results in alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. The purine core is a common motif in many biologically active molecules, including antiviral and anticancer agents. Studies focus on its ability to interact with specific enzymes and receptors, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be harnessed in the design of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates of enzymes, leading to inhibition or activation of specific biochemical pathways. The methoxyphenyl and benzyl acetate groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine alkaloid used in the treatment of respiratory diseases.
Uniqueness
Compared to these similar compounds, benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and benzyl acetate groups differentiates it from other purine derivatives, potentially offering novel therapeutic and industrial applications.
Properties
CAS No. |
847176-94-7 |
---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.532 |
IUPAC Name |
benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-10-7-11-20(12-19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-8-5-4-6-9-18/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
IBWPATRJADTOKS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.